molecular formula C16H26O3 B1231126 (2E,6E,10R,11S)-10,11-epoxy-3,7,11-trimethyltrideca-2,6-dienoic acid

(2E,6E,10R,11S)-10,11-epoxy-3,7,11-trimethyltrideca-2,6-dienoic acid

Cat. No. B1231126
M. Wt: 266.38 g/mol
InChI Key: CZRJNVJQSPMQTQ-XKLQKUTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,6E,10R,11S)-10,11-epoxy-3,7,11-trimethyltrideca-2,6-dienoic acid is a C16 polyunsaturated fatty acid that is the (10R,11S)-epoxy derivative of trideca-2,6-dienoic acid. It is a long-chain fatty acid, a polyunsaturated fatty acid, an epoxy fatty acid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a trideca-2,6-dienoic acid. It is a conjugate acid of a (2E,6E,10R,11S)-10,11-epoxy-3,7,11-trimethyltrideca-2,6-dienoate.

Scientific Research Applications

  • Antibacterial Activities : A study on marine-derived Streptomyces sp. discovered new long-chain unsaturated compounds related to (2E,6E,10R,11S)-10,11-epoxy-3,7,11-trimethyltrideca-2,6-dienoic acid, indicating potential antibacterial activities (Zhou et al., 2017).

  • Bio-Based Polymer and Resin Production : Research into the epoxidation of trimethylolpropane (TMP) esters, which are structurally similar to the compound , shows applications in creating plasticizers, high stability biolubricants, and feedstock for bio-based polymer and resin production (Yee, 2019).

  • Biological Role in Insects : This compound is closely related to methyl farnesoate identified in insect hemolymph, suggesting a role in insect physiology and possibly in the development of insecticides or hormonal regulators (Teal et al., 2014).

  • Synthetic Chemistry Applications : It is used in the Katsuki–Jacobsen oxidation–epoxidation process, which has applications in synthesizing various organic compounds, indicating its utility in complex organic synthesis and pharmaceutical applications (Pradilla et al., 2007).

  • Thermoplastic Polyester Synthesis : This compound is related to 10,11-epoxyundecanoic acid, used in synthesizing high-polymeric hydroxy-functionalized aliphatic polyester with potential in creating environmentally friendly plastics (White et al., 2007).

  • Lipid Oxidation Studies in Edible Oils : The compound, as part of epoxy and hydroxy fatty acids, helps in evaluating lipid oxidation pathways in edible oils, which is crucial for food science and technology (Xia & Budge, 2017).

properties

Product Name

(2E,6E,10R,11S)-10,11-epoxy-3,7,11-trimethyltrideca-2,6-dienoic acid

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

(2E,6E)-9-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoic acid

InChI

InChI=1S/C16H26O3/c1-5-16(4)14(19-16)10-9-12(2)7-6-8-13(3)11-15(17)18/h7,11,14H,5-6,8-10H2,1-4H3,(H,17,18)/b12-7+,13-11+/t14-,16+/m1/s1

InChI Key

CZRJNVJQSPMQTQ-XKLQKUTNSA-N

Isomeric SMILES

CC[C@]1([C@H](O1)CC/C(=C/CC/C(=C/C(=O)O)/C)/C)C

Canonical SMILES

CCC1(C(O1)CCC(=CCCC(=CC(=O)O)C)C)C

synonyms

JH-II acid
juvenile hormone II acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E,6E,10R,11S)-10,11-epoxy-3,7,11-trimethyltrideca-2,6-dienoic acid
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(2E,6E,10R,11S)-10,11-epoxy-3,7,11-trimethyltrideca-2,6-dienoic acid
Reactant of Route 6
(2E,6E,10R,11S)-10,11-epoxy-3,7,11-trimethyltrideca-2,6-dienoic acid

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